1-cyclohexyl-1-methyl-3-[4-(4-pentylcyclohexyl)phenyl]urea
Description
Properties
IUPAC Name |
1-cyclohexyl-1-methyl-3-[4-(4-pentylcyclohexyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O/c1-3-4-6-9-20-12-14-21(15-13-20)22-16-18-23(19-17-22)26-25(28)27(2)24-10-7-5-8-11-24/h16-21,24H,3-15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYGRHRFLODIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)N(C)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclohexyl-N-methyl-N’-[4-(4-pentylcyclohexyl)phenyl]urea typically involves the reaction of cyclohexylamine, methylamine, and 4-(4-pentylcyclohexyl)phenyl isocyanate. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-cyclohexyl-N-methyl-N’-[4-(4-pentylcyclohexyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the urea group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclohexyl-N-methyl-N’-[4-(4-pentylcyclohexyl)phenyl]urea has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has potential biological activity, making it a subject of interest in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-cyclohexyl-N-methyl-N’-[4-(4-pentylcyclohexyl)phenyl]urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitrosourea Derivatives
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)
- Structural Features: Contains a nitroso (-NO) and chloroethyl group, unlike the target compound.
- Physicochemical Properties : High lipid solubility enables blood-brain barrier penetration .
- Biological Activity : Acts as an alkylating agent, effective against leukemia L1210 in mice. Metabolites (e.g., cyclohexylamine) lack activity .
- Toxicity : Dose-limiting hematopoietic toxicity in humans; unstable in plasma (half-life ~5 minutes) .
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU)
Substituted Ureas with Aromatic Groups
1-Cyclohexyl-3-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}urea
- Structural Features : Piperidinyl carbonyl substituent instead of the target’s pentylcyclohexylphenyl group.
- Implications : The piperidine carbonyl may enhance hydrogen bonding or receptor interactions compared to the hydrophobic pentylcyclohexylphenyl group in the target compound .
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea
Liquid Crystal Compounds
1-((12-Bromododecyl)oxy)-4-((4-(4-pentylcyclohexyl)phenyl)ethynyl)benzene
- Structural Features : Shares the 4-(4-pentylcyclohexyl)phenyl group with the target compound.
- Applications : Exhibits aggregation-induced emission (AIE) and liquid crystal behavior .
- Implications : The target compound’s pentylcyclohexylphenyl group may similarly enable mesogenic properties, though direct evidence is lacking.
Comparative Analysis Table
Key Findings and Implications
Structural Determinants of Activity :
- Nitrosoureas rely on nitroso and chloroethyl groups for alkylating activity, absent in the target compound, suggesting divergent pharmacological profiles .
- The pentylcyclohexylphenyl group in the target compound may confer liquid crystal or AIE properties, as seen in structurally related compounds .
Data Gaps: No direct experimental data on the target compound’s synthesis, stability, or biological activity are available in the provided evidence. Further studies are needed to validate inferred properties.
Biological Activity
1-Cyclohexyl-1-methyl-3-[4-(4-pentylcyclohexyl)phenyl]urea is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula: C20H24N2O
- Molecular Weight: 324.42 g/mol
- CAS Number: Not specified in the sources, but it can be identified via its chemical structure.
Research indicates that compounds similar to this compound may act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. IDO1 inhibition is significant in cancer immunotherapy as it can enhance anti-tumor immunity by preventing immune suppression caused by tryptophan depletion.
In Vitro Studies
In vitro evaluations have shown that derivatives of phenyl urea, including compounds similar to this compound, exhibit varying degrees of IDO1 inhibitory activity. For instance:
- Compound i12 demonstrated significant IDO1 inhibition due to optimal placement of substituents on the phenyl ring, which enhances binding affinity through hydrogen bonds and π-interactions with key amino acids in the enzyme's active site .
The following table summarizes some findings related to IDO1 inhibition from related compounds:
| Compound | IDO1 Inhibition (IC50 µM) | TDO Inhibition (IC50 µM) |
|---|---|---|
| i12 | 0.049 | >100 |
| i24 | 0.157 | >100 |
| j2 | >100 | >100 |
Case Studies
A notable study explored the synthesis and evaluation of phenyl urea derivatives as potential IDO1 inhibitors. Among these derivatives, one compound exhibited a significant improvement in potency compared to others due to its specific structural features that facilitate stronger interactions with the enzyme . This highlights the importance of molecular design in developing effective inhibitors.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-cyclohexyl-1-methyl-3-[4-(4-pentylcyclohexyl)phenyl]urea, considering its structural complexity?
- Methodological Answer : The synthesis involves two primary steps:
Substituent Introduction : Electrophilic aromatic substitution or coupling reactions to attach the cyclohexyl and pentylcyclohexyl groups to the phenyl ring. For example, Suzuki-Miyaura coupling could link aryl halides to cyclohexylboronic acids .
Urea Formation : Reacting an isocyanate intermediate (e.g., 4-(4-pentylcyclohexyl)phenyl isocyanate) with a cyclohexylmethylamine derivative under anhydrous conditions. Catalytic bases like triethylamine enhance reaction efficiency .
- Critical Parameters : Monitor reaction temperature (typically 0–60°C) and solvent polarity (e.g., DMF or THF) to avoid side reactions.
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this urea derivative?
- Methodological Answer :
Q. What are the common challenges in purifying this compound, and what chromatographic methods are effective?
- Methodological Answer : The compound’s hydrophobicity (due to cyclohexyl/pentyl groups) complicates solubility. Use reverse-phase flash chromatography (C18 silica, methanol/water eluent) or preparative HPLC with acetonitrile gradients. Centrifugal partition chromatography (CPC) is also effective for non-polar compounds .
Advanced Research Questions
Q. How can researchers optimize the reaction yield and purity using statistical experimental design?
- Methodological Answer : Apply factorial design to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example:
- Central Composite Design (CCD) : Optimizes multi-variable interactions (e.g., solvent polarity vs. reaction time) .
- Response Surface Methodology (RSM) : Reduces trials by 40–60% while maximizing yield and purity .
- Case Study : A 2³ factorial design resolved conflicting yield data in a urea derivative synthesis by identifying solvent polarity as the critical factor .
Q. What computational approaches are recommended to predict the compound’s reactivity and interaction mechanisms?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties and transition states. This predicts regioselectivity in urea formation .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with kinase targets) to guide bioactivity studies .
- Reference Data : PubChem’s computed InChI and SMILES strings provide baseline structural validation .
Q. How can researchers address contradictory bioactivity data across studies involving similar urea derivatives?
- Methodological Answer :
Orthogonal Assays : Validate results using both enzymatic (e.g., fluorescence-based) and cell-based assays (e.g., cytotoxicity screening) .
Structural Analog Analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl) on activity .
Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies .
Q. What strategies are effective in elucidating the compound’s three-dimensional conformation, and how does conformation affect bioactivity?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., urea carbonyl interactions) .
- NOESY NMR : Detect through-space proton correlations to determine solution-phase conformation .
- Impact on Bioactivity : Conformational flexibility of the pentylcyclohexyl group may modulate membrane permeability or target binding .
Q. How can quantum chemical calculations clarify electronic properties influencing stability?
- Methodological Answer :
- HOMO-LUMO Analysis : Predicts susceptibility to oxidation/reduction. Low HOMO-LUMO gaps (<5 eV) indicate reactivity .
- NBO Analysis : Identifies hyperconjugative interactions (e.g., urea carbonyl resonance) that stabilize the structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
